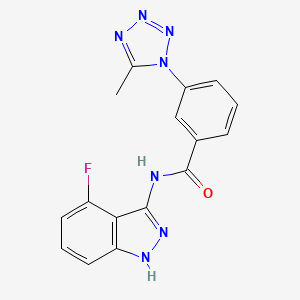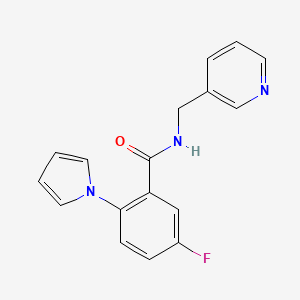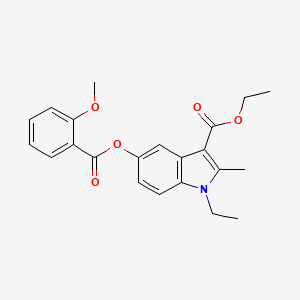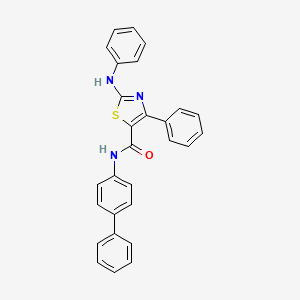![molecular formula C14H19N7OS B12159899 N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12159899.png)
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound may have interesting pharmacological properties due to its intricate structure.
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. similar heterocyclic compounds are often synthesized through multistep processes involving cyclization reactions, amide formation, and functional group transformations.
- Industrial production methods likely involve optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation: The thienopyrazole ring could undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the tetrazole group could yield the corresponding amine.
Substitution: Substitution reactions (e.g., nucleophilic substitution) may occur at various positions on the cyclohexane ring.
Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products: The products formed would vary based on the reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Researchers might explore derivatives of this compound as potential drug candidates. Its unique structure could lead to interesting biological activities.
Biological Studies: Investigating its effects on cellular pathways, receptors, and enzymes.
Industry: If scalable synthesis methods are developed, it could find applications in pharmaceutical manufacturing.
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not readily available. researchers would likely investigate its interactions with biological targets (e.g., proteins, enzymes) and signaling pathways.
Comparison with Similar Compounds
Similar Compounds: While direct analogs of this compound are scarce, you might compare it to other thienopyrazoles, tetrazoles, and cyclohexane derivatives.
Uniqueness: Highlight its distinctive features, such as the fused thienopyrazole ring system and the specific substitution pattern.
Remember that the lack of detailed information reflects the complexity and novelty of this compound Researchers would need to explore it further to unlock its full potential
Properties
Molecular Formula |
C14H19N7OS |
|---|---|
Molecular Weight |
333.41 g/mol |
IUPAC Name |
N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H19N7OS/c1-20-12(10-7-23-8-11(10)17-20)16-13(22)14(5-3-2-4-6-14)21-9-15-18-19-21/h9H,2-8H2,1H3,(H,16,22) |
InChI Key |
QYXYYDONCNHYEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)C3(CCCCC3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide](/img/structure/B12159818.png)
![2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B12159821.png)
![N'-[(Z)-furan-2-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159842.png)


![N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12159856.png)
![methyl 2-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159858.png)

![3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide](/img/structure/B12159874.png)
![N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12159876.png)
![8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B12159881.png)
![N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12159892.png)


